
1-Methyl-2-(2-(methylthio)-2-piperidinovinyl)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C18H23N2SI It is known for its unique structure, which includes a pyridinium core substituted with a methyl group and a piperidinyl ethenyl side chain containing a methylsulfanyl group
Métodos De Preparación
The synthesis of 1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridinium core and the piperidinyl ethenyl side chain.
Reaction Conditions: The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, with the addition of reagents like methyl iodide and piperidine.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium core to a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Aplicaciones Científicas De Investigación
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide can be compared with similar compounds such as:
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)quinolin-1-ium iodide: This compound has a quinoline core instead of a pyridinium core, which may result in different chemical and biological properties.
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium chloride: The chloride derivative may exhibit different reactivity and solubility compared to the iodide form.
Propiedades
Número CAS |
104664-43-9 |
|---|---|
Fórmula molecular |
C14H21IN2S |
Peso molecular |
376.30 g/mol |
Nombre IUPAC |
1-methyl-2-[(Z)-2-methylsulfanyl-2-piperidin-1-ylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C14H21N2S.HI/c1-15-9-7-4-8-13(15)12-14(17-2)16-10-5-3-6-11-16;/h4,7-9,12H,3,5-6,10-11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DBYZUMNRUPTOMA-UHFFFAOYSA-M |
SMILES isomérico |
C[N+]1=CC=CC=C1/C=C(/N2CCCCC2)\SC.[I-] |
SMILES canónico |
C[N+]1=CC=CC=C1C=C(N2CCCCC2)SC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


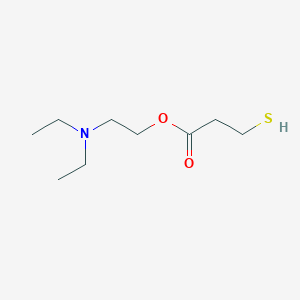
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)


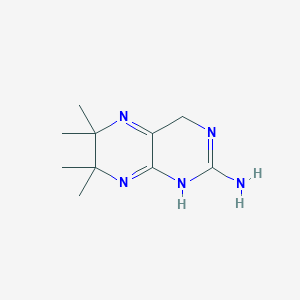
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
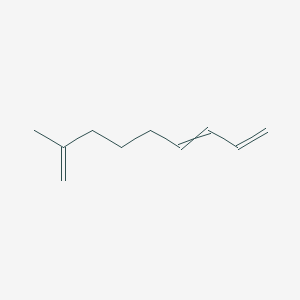

![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
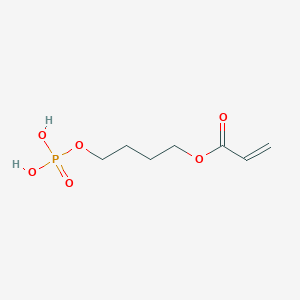

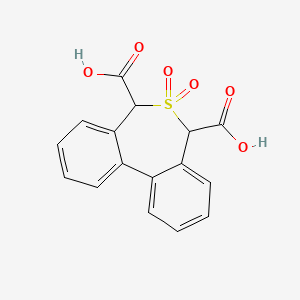
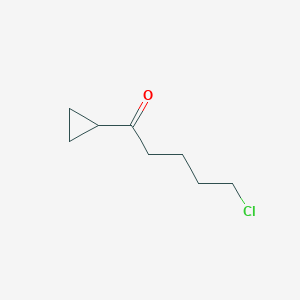
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
